molecular formula C25H26N2O3 B12116016 2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B12116016
M. Wt: 402.5 g/mol
InChI Key: YJJUWHCQQJXVDG-UHFFFAOYSA-N
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Description

2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, phenyl groups, and a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,5-dioxo-4-phenyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the carboxamide functionality.

    7-phenyl-1,2,3,4-tetrahydroquinoline: Similar core structure but different substituents.

Uniqueness

2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

2,5-dioxo-7-phenyl-N-(4-propan-2-ylphenyl)-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide

InChI

InChI=1S/C25H26N2O3/c1-15(2)16-8-10-19(11-9-16)26-25(30)20-14-23(29)27-21-12-18(13-22(28)24(20)21)17-6-4-3-5-7-17/h3-11,15,18,20H,12-14H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

YJJUWHCQQJXVDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4

Origin of Product

United States

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